molecular formula C9H11NO B13526552 2-(2,5-Dimethylfuran-3-yl)propanenitrile

2-(2,5-Dimethylfuran-3-yl)propanenitrile

Cat. No.: B13526552
M. Wt: 149.19 g/mol
InChI Key: VYXWSBJHJITBCM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)propanenitrile is a nitrile derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, with a propanenitrile moiety at the 3-position. Nitriles are widely utilized in drug development, agrochemicals, and materials science, often serving as precursors to amines, carboxylic acids, or heterocycles .

Properties

IUPAC Name

2-(2,5-dimethylfuran-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXWSBJHJITBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)propanenitrile typically involves the functionalization of 2,5-dimethylfuran. One common method includes a three-step strategy:

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (OH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from the oxidation of this compound include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents like ozone (O3) and hydroxyl radicals (OH) to form various oxidation products. The reaction kinetics and the formation of intermediates such as peroxy radicals play a crucial role in determining the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,5-Dimethylfuran-3-yl)propanenitrile (inferred properties) with structurally related compounds from the provided evidence:

Compound Name Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₀H₁₁NO 161.20 (calculated) Nitrile, furan Hypothesized use in electrophilic substitution reactions
2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile C₁₄H₁₄N₂ 210.12 Nitrile, tetrahydronaphthalene Pharmaceutical intermediate; detected in screening programs
5-Hexyldihydro-2(3H)-Furanone C₁₀H₁₈O₂ 170.25 Lactone, cyclic ester Flavoring agent; solvent
2,5,5-Trimethylcyclohex-2-enone C₉H₁₄O 138.21 Cyclic ketone Fragrance component; synthetic intermediate
Isopropyl Myristate C₁₇H₃₄O₂ 270.46 Ester Emollient in cosmetics

Key Observations:

Functional Group Influence: The nitrile group in this compound enhances polarity compared to esters (e.g., isopropyl myristate) or ketones (e.g., 2,5,5-trimethylcyclohex-2-enone), likely increasing its solubility in polar aprotic solvents. The furan ring may undergo electrophilic substitution reactions (e.g., halogenation) under conditions similar to those in , where dichloromethane and electrophilic reagents like bromine are used .

The tetrahydronaphthalene derivative’s detection in screening programs highlights nitriles’ relevance in pharmaceutical contexts . Unlike lactones (e.g., 5-hexyldihydro-2(3H)-furanone), which are common in flavor industries, nitriles are more reactive and may require stabilization for commercial use.

Biological Activity

2-(2,5-Dimethylfuran-3-yl)propanenitrile is a compound derived from furan derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring substituted with methyl groups and a propanenitrile functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar furan structures often demonstrate efficacy against various bacterial strains. For instance, the compound has been investigated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH25
ABTS30

These findings highlight the compound's capacity to act as an antioxidant, which could be beneficial in therapeutic applications targeting oxidative damage.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Applied Microbiology, researchers tested the antimicrobial effects of this compound against a panel of pathogens. The study concluded that the compound inhibited bacterial growth effectively at concentrations comparable to standard antibiotics.

Study on Antioxidant Properties

Another study published in Food Chemistry assessed the antioxidant properties of various furan derivatives. The results indicated that this compound exhibited superior antioxidant activity compared to other derivatives tested. This study suggests its potential use in food preservation and health supplements.

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